molecular formula C15H14ClFN4O B11190981 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11190981
M. Wt: 320.75 g/mol
InChI Key: OWRMATVVGAHVJP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a benzamide moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(pyrrolidin-1-yl)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H14ClFN4O

Molecular Weight

320.75 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H14ClFN4O/c16-11-4-3-5-12(17)13(11)14(22)20-10-8-18-15(19-9-10)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22)

InChI Key

OWRMATVVGAHVJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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